N-Terminal Acetylation Drastically Reduces Copper(II) Complex Stability: Direct Comparison of HGHG vs. AcHGHG
The N-terminal acetylation of H-His-Gly-His-Gly-OH (HGHG) to yield Ac-His-Gly-His-Gly-OH (AcHGHG) results in copper(II) complexes with substantially reduced stability. Potentiometric titrations in aqueous solution (pH 2-11) established that the logβ values for copper(II) complexes of AcHGHG are significantly lower than those of the corresponding species in the parent Cu(II)-HGHG system [1]. This difference arises because acetylation eliminates the terminal amino group as a coordination site, forcing the copper(II) ion to rely solely on the imidazole nitrogens of the two histidine residues and deprotonated peptide nitrogens for binding, thereby altering the coordination geometry and complex speciation profile [2].
| Evidence Dimension | Copper(II) complex stability (overall binding affinity) |
|---|---|
| Target Compound Data | HGHG (H-His-Gly-His-Gly-OH) forms higher-stability copper(II) complexes with the free N-terminal amine participating in coordination |
| Comparator Or Baseline | AcHGHG (Ac-His-Gly-His-Gly-OH, N-terminal acetylated derivative) |
| Quantified Difference | Logβ values of copper complexes of AcHGHG are described as 'by far lower' than those of HGHG; specific coordination species shift from 2N (at pH 4.7-5.6) to 3N and 4N complexes at higher pH for AcHGHG, whereas HGHG exhibits a different coordination profile due to N-terminal amine participation |
| Conditions | Aqueous solution, pH range 2-11, potentiometric and spectroscopic (UV-Vis, CD, EPR, Raman) analysis |
Why This Matters
This data proves that researchers cannot substitute an N-acetylated version of this sequence for the native peptide when studying copper(II) binding relevant to metalloenzyme active sites or when developing metal-chelating biomaterials.
- [1] Casolaro M, Chelli M, Ginanneschi M, et al. Spectroscopic and potentiometric study of the SOD mimic system copper(II)/acetyl-L-histidylglycyl-L-histidylglycine. Journal of Inorganic Biochemistry. 2002;89(3-4):181-190. View Source
- [2] Casolaro M, Chelli M, Ginanneschi M, et al. Spectroscopic and potentiometric study of the SOD mimic system copper(II)/acetyl-L-histidylglycyl-L-histidylglycine. Journal of Inorganic Biochemistry. 2002;89(3-4):181-190. (Specifically describing the coordination changes upon acetylation.) View Source
